4-butoxy-N-cyclopentylbenzamide
Description
Properties
IUPAC Name |
4-butoxy-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVVZVDCBRCOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-cyclopentylbenzamide typically involves the reaction of 4-butoxybenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-butoxybenzoic acid and the amine group of cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Products may include butoxy radicals and their derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
4-butoxy-N-cyclopentylbenzamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The substituent at the benzene ring’s para position significantly influences electronic and steric properties:
Key Findings :
- Butoxy vs. Halogens (Br, Cl) : The butoxy group increases lipophilicity (logP) compared to bromo or chloro substituents, favoring membrane permeability in biological systems.
- Butoxy vs.
Amide Nitrogen Substituent Variations
The N-substituent modulates steric and electronic interactions:
Key Findings :
- Cyclopentyl vs. Aromatic Groups : Cyclopentyl lacks aromaticity, reducing π-π interactions but increasing steric shielding of the amide bond.
- Functionalized N-Substituents : Groups like sulfamoyl or acetyl-hydroxyphenyl introduce additional pharmacophoric features, enabling interactions with biological targets.
Physicochemical and Structural Properties
Melting Points and Solubility :
Crystallographic Data :
- The bromo analog (4-bromo-N-(2-nitrophenyl)benzamide) exhibits two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds . The butoxy analog likely adopts less dense packing due to its longer alkyl chain.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-butoxy-N-cyclopentylbenzamide, and how can purity be ensured?
- Methodology : Use coupling reagents like EDCl/HOBt for amide bond formation between 4-butoxybenzoic acid and cyclopentylamine under inert conditions (N₂/Ar) . Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Data : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Melting point and spectral data (¹H/¹³C NMR, IR) should align with PubChem records for analogous benzamides .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Techniques :
- X-ray crystallography for solid-state conformation (compare with Acta Cryst. E structures of related N-arylbenzamides) .
- NMR spectroscopy (DMSO-d₆/CDCl₃) to confirm substituent effects on chemical shifts (e.g., cyclopentyl group’s downfield protons at δ 1.5–2.0 ppm) .
- DFT calculations (B3LYP/6-31G*) to model electronic distribution and predict reactivity .
Q. What strategies improve solubility for in vitro assays?
- Approach : Use Hansen solubility parameters (HSPs) to select solvents (e.g., DMSO for stock solutions). For aqueous compatibility, employ β-cyclodextrin encapsulation or PEG-based micelles .
- Validation : Measure logP via shake-flask method (expected logP ~3.5 due to butoxy/cyclopentyl groups) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its potential in drug design?
- Experimental Design :
- Kinetic assays to study enzyme inhibition (e.g., cytochrome P450 isoforms) under physiological pH (7.4) .
- Molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) using PubChem’s 3D conformer database .
- Data Interpretation : Cross-validate docking results with SPR (surface plasmon resonance) for binding kinetics .
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive)?
- Troubleshooting :
- Strain-specific assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) models with standardized MIC protocols .
- Metabolic stability : Pre-incubate compound with liver microsomes to assess degradation; inactive metabolites may explain discrepancies .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .
Q. What computational tools predict its environmental or metabolic fate?
- Models :
- QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradability (EPI Suite™) .
- MetaSite for predicting Phase I/II metabolism (e.g., oxidation of butoxy chain) .
- Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations .
Q. How does the compound’s stability vary under oxidative/reductive conditions?
- Protocol :
- Oxidative stress : Treat with H₂O₂ (1–5 mM) in PBS; monitor degradation via UPLC-UV .
- Reductive environments : Use NaBH₄ or glutathione (GSH) to assess nitro group reduction (if applicable) .
- Outcome : Structural analogs show stability in acidic conditions but degrade in alkaline media (pH >10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
